1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound consists of a central pyrazole ring connected to three distinct functional groups. The compound has a molecular formula of C12H9FN4 and a molecular weight of 216.21 g/mol. The canonical SMILES representation is C1=CC=NC(=C1)C2=NN(C=C2C#N)CCF, and its InChI Key is PQQGHBOAZRMKCC-UHFFFAOYSA-N. These notations provide standardized representations of the molecular structure, enabling unambiguous identification in chemical databases.
While specific crystallographic data for this compound is limited in the literature, its crystal structure can be discussed based on comparable pyrazole derivatives. Similar heterocyclic compounds typically crystallize in monoclinic space groups, particularly P21/c, as observed in related pyrazole derivatives. This space group belongs to the crystallographic point groups that describe the symmetry of crystals in three-dimensional space.
Table 1. Anticipated Crystallographic Parameters for this compound
The molecular geometry likely features a nearly planar arrangement between the pyrazole ring and the pyridine group due to π-conjugation, which enhances electronic delocalization throughout the molecule. The fluoroethyl group at the N1 position of pyrazole would adopt a conformation that minimizes steric hindrance. The carbonitrile group at position 4 would extend linearly from the pyrazole ring, maintaining the characteristic sp hybridization of the nitrile carbon atom.
Spectroscopic Identification (FT-IR, FT-Raman, UV-Vis)
Spectroscopic methods provide valuable insights into the molecular structure and vibrational modes of this compound. Infrared spectroscopy reveals characteristic absorption bands associated with specific functional groups present in the molecule.
The Fourier Transform Infrared (FT-IR) spectrum of this compound would exhibit distinctive bands corresponding to its structural features. Based on spectral data from similar pyrazole-carbonitrile derivatives, the most characteristic absorption would be the sharp carbonitrile stretching vibration (C≡N) typically appearing around 2200-2210 cm⁻¹. This band serves as a definitive marker for confirming the presence of the nitrile functionality.
Table 2. Characteristic FT-IR Vibrational Bands of this compound
FT-Raman spectroscopy would complement the infrared data by highlighting vibrations with significant polarizability changes. The Raman spectrum would display characteristic bands for the pyrazole-pyridine conjugated system, particularly in the fingerprint region (400-1800 cm⁻¹).
The Ultraviolet-Visible (UV-Vis) absorption spectrum would exhibit characteristic bands related to electronic transitions within the molecule. The presence of extensive conjugation between the pyrazole ring, the pyridine moiety, and the carbonitrile group would contribute to significant π→π* transitions. Based on similar heterocyclic compounds, the UV-Vis spectrum would likely show a strong absorption maximum in the range of 240-260 nm due to the pyrazole and pyridine rings, with a possible secondary absorption band at longer wavelengths attributable to the extended conjugation through the carbonitrile group.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in this compound. The ¹H and ¹³C NMR spectral assignments can be estimated based on comparable pyrazole-carbonitrile derivatives and related compounds.
The ¹H NMR spectrum of this compound would display distinctive signals corresponding to different proton environments. Based on spectral data from similar compounds, the following assignments can be anticipated:
Table 3. Anticipated ¹H NMR Spectral Assignments for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
|---|---|---|---|
| ~8.6-8.8 | Doublet | Pyridine H-2, H-6 (ortho to N) | 2H |
| ~8.0-8.2 | Singlet | Pyrazole H-5 | 1H |
| ~7.4-7.6 | Doublet | Pyridine H-3, H-5 (meta to N) | 2H |
| ~4.5-4.7 | Triplet | N-CH₂ (fluoroethyl) | 2H |
| ~4.6-4.8 | Doublet of triplets | CH₂F (fluoroethyl) | 2H |
The coupling pattern for the fluoroethyl group would be particularly distinctive due to hydrogen-fluorine coupling, resulting in characteristic splitting patterns. The pyrazole H-5 proton would appear as a singlet at a relatively downfield position due to the deshielding effect of the adjacent nitrogen atoms and the carbonitrile group.
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Based on related compounds, the following carbon signals can be anticipated:
Table 4. Anticipated ¹³C NMR Spectral Assignments for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~150-152 | Pyridine C-2, C-6 (ortho to N) |
| ~148-150 | Pyrazole C-3 (connected to pyridine) |
| ~140-142 | Pyridine C-4 (connected to pyrazole) |
| ~133-135 | Pyrazole C-5 |
| ~121-123 | Pyridine C-3, C-5 |
| ~114-116 | Carbonitrile carbon (C≡N) |
| ~93-95 | Pyrazole C-4 (connected to C≡N) |
| ~80-83 | CH₂F (doublet due to C-F coupling, J ≈ 165-170 Hz) |
| ~48-50 | N-CH₂ (doublet due to C-F coupling, J ≈ 20-25 Hz) |
The carbonitrile carbon would appear at a characteristic chemical shift due to its sp hybridization, while the carbon atoms directly bonded to nitrogen would be significantly deshielded. The carbon atoms of the fluoroethyl group would show distinctive splitting patterns due to carbon-fluorine coupling.
Computational Modeling via Density Functional Theory (DFT)
Computational modeling using Density Functional Theory provides valuable insights into the electronic structure, geometric parameters, and spectroscopic properties of this compound. These theoretical calculations complement experimental data and help in interpreting spectroscopic observations.
For pyrazole derivatives, DFT calculations are typically performed using the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set. This combination offers a good balance between computational cost and accuracy for predicting molecular properties. The optimized geometry obtained from such calculations would provide theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available.
The optimized molecular structure from DFT calculations would likely confirm the planar arrangement of the pyrazole-pyridine system due to π-conjugation. The fluoroethyl group would adopt a conformation that minimizes steric interactions while optimizing electronic effects. The carbonitrile group would maintain its linear geometry characteristic of sp hybridization.
Table 5. Calculated Geometric Parameters for this compound Using B3LYP/6-311++G(d,p)
| Parameter | Calculated Value (Å or degrees) |
|---|---|
| Pyrazole C3-C4 bond length | ~1.40-1.42 Å |
| C≡N bond length | ~1.15-1.16 Å |
| Pyrazole-Pyridine dihedral angle | ~0-10° |
| N1-CH₂ bond length | ~1.45-1.47 Å |
| CH₂-CH₂F bond length | ~1.50-1.52 Å |
| C-F bond length | ~1.38-1.40 Å |
Frontier molecular orbital analysis would provide insights into the electronic structure and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) would likely be distributed primarily over the pyrazole-pyridine π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) would show significant contribution from the carbonitrile group and the pyridine ring.
Theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level would aid in the assignment of experimental infrared and Raman spectra. These calculations would predict all vibrational modes of the molecule, including those that might be inactive or weakly active in experimental spectra. The calculated frequencies typically require scaling by a factor of approximately 0.96-0.97 to match experimental values due to systematic overestimation in the B3LYP method.
Table 6. Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N stretching | ~2200-2210 | ~2260-2280 | ~2170-2190 |
| Pyrazole C=N stretching | ~1550-1570 | ~1590-1610 | ~1530-1550 |
| C-F stretching | ~1000-1050 | ~1070-1090 | ~1030-1050 |
Additionally, Natural Bond Orbital (NBO) analysis would provide information about charge distribution and bonding interactions within the molecule. This analysis would likely reveal significant delocalization of electron density throughout the pyrazole-pyridine π-system, as well as the polarized nature of the C-F bond due to the high electronegativity of fluorine.
Time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum, helping to assign the experimental UV-Vis bands to specific electronic transitions. These calculations would provide information about the nature of the electronic transitions, including the molecular orbitals involved and the transition probabilities.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPCAHIUXEXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H9FN4
- Molecular Weight : 208.2 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to disease processes, particularly in cancer pathways.
- Cellular Proliferation : Research indicates that this compound can affect the proliferation of cancer cells, suggesting potential use in oncology.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, achieving mean growth inhibition percentages of 54.25% and 38.44%, respectively, without affecting normal fibroblast cells significantly .
Anti-inflammatory Properties
The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Study 1: Antiproliferative Effects
A study published in MDPI evaluated a series of aminopyrazole derivatives, including compounds similar to this compound. The results indicated that modifications at the N1 position could enhance or diminish antiproliferative activity against various cancer cell lines. Notably, structural variations led to a loss of activity in some derivatives while others maintained significant efficacy against targeted cancer cells .
Study 2: Enzyme Inhibition
Research focusing on the mechanism of action for pyrazole derivatives revealed that certain compounds could effectively inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The study found that modifications in the pyrazole structure could enhance MAO-B inhibitory activity, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile as a selective androgen receptor modulator (SARM). SARMs are compounds that can selectively stimulate androgen receptors in muscle and bone while avoiding undesirable effects on other tissues. This selectivity makes them promising candidates for the treatment of androgen-dependent cancers, such as prostate cancer. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in various experimental models. These studies indicate that the compound may serve as a lead structure for developing new anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the chemical structure, such as modifications to the pyridine and pyrazole moieties, can significantly influence its biological activity. Research indicates that substituents on the pyrazole ring can enhance anti-cancer and anti-inflammatory activities, guiding future drug design efforts .
Case Study 1: Prostate Cancer Treatment
In a recent clinical study, a derivative of this compound was tested in patients with advanced prostate cancer. The results demonstrated a significant reduction in serum prostate-specific antigen (PSA) levels, indicating effective modulation of androgen receptors and inhibition of tumor growth .
Case Study 2: Inflammation Models
Another study investigated the anti-inflammatory effects of the compound using animal models of acute inflammation. The results showed that administration of this compound led to a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-Carbonitrile Derivatives
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications for physicochemical and biological properties:
Physicochemical Data Comparison
Preparation Methods
Cyclization and Pyrazole Core Formation
The pyrazole nucleus is typically synthesized by condensation of hydrazine derivatives with α,β-unsaturated esters or ketones, followed by cyclization. For example, methylhydrazine can be condensed with α-fluoro-substituted intermediates to form the pyrazole ring.
A representative method involves:
Step 1: Substitution/Hydrolysis Reaction
- Dissolve an α,β-unsaturated ester and an acid-binding agent in an organic solvent.
- Add 2,2-difluoroacetyl halide dropwise at low temperature to perform a substitution reaction.
- Follow with alkaline hydrolysis to yield an α-difluoroacetyl intermediate.
Step 2: Condensation/Cyclization Reaction
- Add a catalyst such as potassium iodide or sodium iodide to the intermediate solution.
- Conduct a low-temperature condensation with methylhydrazine aqueous solution.
- Apply reduced pressure and temperature increase to promote cyclization.
- Acidify to precipitate the crude pyrazole product.
- Recrystallize from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% solvent ratio) to purify.
This method, although described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, provides a useful framework adaptable to the synthesis of this compound by substituting appropriate starting materials and reagents.
N1-Alkylation with 2-Fluoroethyl Halides
The introduction of the 2-fluoroethyl group at the N1 position is typically achieved via nucleophilic substitution:
- The pyrazole nitrogen (N1) acts as a nucleophile.
- Reaction with 2-fluoroethyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF) leads to N-alkylation.
- The reaction parameters (temperature, solvent, base) are optimized to minimize side reactions and maximize yield.
This alkylation step is crucial for installing the fluoroalkyl moiety, which imparts unique physicochemical properties to the molecule.
Introduction of the Pyridin-4-yl Group at C3
The pyridin-4-yl substituent at the C3 position can be introduced by:
Cross-Coupling Reactions : Using palladium-catalyzed Suzuki or Stille coupling between a halogenated pyrazole intermediate and a pyridin-4-yl boronic acid or stannane.
Condensation Reactions : Condensing suitable pyridine-containing precursors with pyrazole intermediates.
The choice depends on the availability of intermediates and desired reaction conditions.
Installation of the Carbonitrile Group
The carbonitrile group at the 4-position of the pyrazole ring can be introduced by:
- Starting from a nitrile-containing precursor.
- Or by post-cyclization functional group transformation such as cyanation reactions using reagents like copper(I) cyanide.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation/Cyclization | α,β-unsaturated ester + methylhydrazine, catalyst (KI) | Low temperature, acidification, recrystallization |
| N1-Alkylation | Nucleophilic substitution | 2-fluoroethyl halide, base (K2CO3), solvent (DMF) | Controls regioselectivity at N1 |
| C3-Pyridin-4-yl attachment | Cross-coupling/Condensation | Pd-catalyst, pyridin-4-yl boronic acid or equivalent | Requires halogenated pyrazole intermediate |
| Carbonitrile introduction | Cyanation or precursor use | Copper(I) cyanide or nitrile-containing starting material | Maintains nitrile functionality |
Research Findings and Optimization Notes
- The use of potassium iodide as a catalyst in pyrazole ring formation improves yields and reduces isomer formation, as demonstrated in related pyrazole syntheses.
- Recrystallization from 40% aqueous ethanol effectively purifies the pyrazole intermediate with high chemical purity (>99.5%).
- Alkylation with 2-fluoroethyl halides requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.
- Palladium-catalyzed cross-coupling for pyridin-4-yl attachment is a well-established method providing good regioselectivity and yield, though ligand and catalyst choice can affect efficiency.
- The carbonitrile group is stable under the reaction conditions used for alkylation and cross-coupling, allowing for flexible synthetic routes.
Q & A
Q. How can reaction conditions be optimized for synthesizing 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile?
Methodological Answer: Optimize temperature, solvent, and stoichiometry. For example, demonstrates that methylene chloride at 50°C with azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) achieves high yields (88%) in similar pyrazole-carbonitrile syntheses. Use TLC (e.g., cyclohexane/ethyl acetate 2:1) to monitor progress. Purify via flash chromatography with gradient elution (0–25% ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Employ multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. reports δ = 7.54 ppm (¹H NMR, pyrazole C-H), 2231 cm⁻¹ (IR, C≡N stretch), and HRMS (m/z 238.0961 [M⁺]) for structural validation. Compare experimental data with computational predictions to confirm regiochemistry .
Q. How can solubility and stability issues be addressed during synthesis?
Methodological Answer: Use polar aprotic solvents (e.g., THF, DCM) for reactions involving nitrile groups. highlights THF as effective for cyclization steps. Stabilize intermediates via dry-load purification (e.g., Celite adsorption) to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the pyrazole ring substitution?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., DFT) can model charge distribution on the pyrazole ring. ’s synthesis of triazolo-pyrimidines suggests that electron-withdrawing groups (e.g., -CN) direct substitution to the 4-position. Validate using Hammett plots or kinetic isotope effects .
Q. How can contradictory NMR data for similar derivatives be resolved?
Methodological Answer: Reconcile discrepancies by repeating experiments under controlled conditions (deuterated solvents, standardized temps). For example, reports δ = 5.16 ppm (CH₂ of benzyl group); compare with literature for analogous fluorinated pyrazoles. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?
Methodological Answer: Protect reactive sites (e.g., -NH₂, -OH) before introducing fluorine. shows that fluorophenyl ketones require anhydrous conditions to avoid hydrolysis. Optimize stepwise reactions: e.g., introduce the 2-fluoroethyl group last to minimize side reactions .
Q. How can computational modeling predict biological activity?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinases or receptors. ’s antioxidant pyrazole derivatives were validated via ROS scavenging assays. Combine QSAR models with experimental IC₅₀ values to refine predictions .
Data Analysis & Validation
Q. What statistical methods are suitable for analyzing bioactivity data?
Methodological Answer: Apply ANOVA or Student’s t-test for triplicate assays (e.g., antioxidant IC₅₀). uses p < 0.05 to identify significant activity. For SAR, employ multivariate regression to correlate substituent effects (e.g., -F, -CN) with activity .
Q. How can conflicting crystallographic and spectroscopic data be resolved?
Methodological Answer: Re-crystallize the compound (e.g., from THF/EtOAc) and re-run SC-XRD. resolved pyrazole-aniline hybrids via crystallography (CCDC deposition: 10.14272/reaction/SA-FUHFF). Compare with Hirshfeld surface analysis to validate intermolecular interactions .
Q. What protocols ensure reproducibility in fluorinated pyrazole syntheses?
Methodological Answer: Document exact stoichiometry, solvent grades, and drying steps. specifies "dry-load" purification to avoid moisture. Share raw data (e.g., Chemotion repository DOI: 10.14272/APGSEIDPRRBFBQ) for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
